molecular formula C16H17N3O6S B2639210 (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 356561-56-3

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2639210
CAS No.: 356561-56-3
M. Wt: 379.39
InChI Key: ANBKTXSKPVXTIC-CMDGGOBGSA-N
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Description

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a sulfonamide group, and an enone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminobenzoic acid with 5-methylisoxazole to form the sulfonamide intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an isoxazole ring, sulfonamide group, and enone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl (E)-4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-10H,3H2,1-2H3,(H,17,20)(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKTXSKPVXTIC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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